1,4-Cineole

Catalog No.
S576553
CAS No.
470-67-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cineole

CAS Number

470-67-7

Product Name

1,4-Cineole

IUPAC Name

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3

InChI Key

RFFOTVCVTJUTAD-UHFFFAOYSA-N

SMILES

Array

solubility

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC
Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1,4-cineole

Canonical SMILES

CC(C)C12CCC(O1)(CC2)C

The exact mass of the compound 1,4-Cineole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; sol in benzene, petroleum ether; sol in all proportion in ether, alcinsoluble in water, soluble in oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,4-Cineole (1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane) is a naturally occurring, oxygenated bicyclic monoterpene ether. It is primarily procured as a specialized bio-based solvent, a high-value fragrance and flavor ingredient, and a critical synthetic intermediate for agrochemicals [1]. As a structural isomer of the far more abundant 1,8-cineole (eucalyptol), 1,4-cineole is characterized by an oxygen bridge connecting carbons 1 and 4, which fundamentally alters its steric profile, boiling point (172–174 °C), and receptor binding capabilities [1]. In industrial procurement, 1,4-cineole is valued for its distinct cooling, piney, and camphoraceous odor profile, its utility as a fast-evaporating solvent, and its unique role as the core structural scaffold for cinmethylin-class pre-emergence herbicides [2].

Buyers often default to 1,8-cineole due to its lower cost and higher commercial availability. However, generic substitution of 1,4-cineole with 1,8-cineole fails in applications requiring specific structural or volatility profiles. The distinct 1,4-oxygen bridge in 1,4-cineole is an absolute requirement for synthesizing cinmethylin-type herbicides that target plant asparagine synthetase; 1,8-cineole cannot serve as a precursor for these specific agrochemicals[1]. Furthermore, in formulation contexts, 1,4-cineole's lower boiling point translates to a faster evaporation rate, which is critical for specific ambient-temperature vaporization products [2]. In flavor and fragrance compounding, substituting with 1,8-cineole introduces an overpowering 'medicinal eucalyptus' note, destroying the nuanced 'hay and blackcurrant' cooling profile unique to the 1,4-isomer [3].

Precursor Suitability for Asparagine Synthetase-Targeting Herbicides

1,4-Cineole is the essential structural scaffold for the pre-emergence herbicide cinmethylin. In vitro assays demonstrate that 1,4-cineole acts as a potent inhibitor of plant Asparagine Synthetase (AS) with an I50 of approximately 0.5 µM[1]. In contrast, 1,8-cineole lacks the 1,4-epoxy-p-menthane structure required for this specific active site interaction and cannot be used to synthesize cinmethylin derivatives[1].

Evidence DimensionPlant Asparagine Synthetase (AS) Inhibition (I50)
Target Compound Data1,4-Cineole: I50 ≈ 0.5 µM
Comparator Or Baseline1,8-Cineole: Lacks target-specific AS inhibition pathway
Quantified Difference1,4-cineole provides the specific 1,4-oxygen bridge required for sub-micromolar AS inhibition.
ConditionsIn vitro biochemical analysis of plant Asparagine Synthetase activity.

Agrochemical manufacturers must procure the 1,4-isomer specifically to synthesize cinmethylin-class herbicides, as the 1,8-isomer is structurally incompatible with the required target binding site.

Thermal Behavior and Vaporization Rate in Formulations

The structural difference between the isomers directly impacts their thermal properties. 1,4-Cineole exhibits a boiling point of 172–174 °C, whereas 1,8-cineole boils at a higher temperature of 176–177 °C [1]. This lower boiling point for 1,4-cineole results in a higher vaporization rate at ambient temperatures[1].

Evidence DimensionBoiling Point
Target Compound Data1,4-Cineole: 172–174 °C
Comparator Or Baseline1,8-Cineole: 176–177 °C
Quantified Difference1,4-cineole boils 3–4 °C lower than 1,8-cineole.
ConditionsStandard atmospheric pressure distillation and physical property measurement.

Formulators of spatial repellents, ambient-temperature diffusers, and fast-drying bio-solvents should select 1,4-cineole to achieve faster, more efficient evaporation profiles.

Olfactory Differentiation for Flavor and Fragrance Compounding

In sensory and analytical chemistry studies of wine and beverages, 1,4-cineole is identified as a critical marker for regional typicality, contributing distinct 'hay, dried herbs, and blackcurrant' notes at trace concentrations [1]. Sensory panels can detect 1,4-cineole additions as low as 0.54 μg/L in wine matrices, differentiating it from the dominant, medicinal 'eucalyptus' profile of 1,8-cineole [1].

Evidence DimensionSensory Contribution and Detection
Target Compound Data1,4-Cineole: Contributes 'hay/blackcurrant' notes, detectable at +0.54 μg/L addition.
Comparator Or Baseline1,8-Cineole: Contributes dominant 'eucalyptus/medicinal' notes.
Quantified Difference1,4-cineole provides a distinct cooling/herbal profile without the overpowering medicinal notes of the 1,8-isomer.
ConditionsHeadspace–solid-phase microextraction–gas chromatography–mass spectrometry (HS–SPME–GC–MS) and sensory panel evaluation in red wine matrices.

Flavor and fragrance buyers must specify 1,4-cineole to achieve premium cooling and herbal top notes that cannot be replicated by the cheaper 1,8-cineole.

Anxiolytic Efficacy in Inhalation Models

Inhalation models assessing anxiolytic-like behaviors demonstrate that 1,4-cineole possesses superior efficacy compared to standard baselines. In murine light-dark box tests, inhalation of 4 × 10^-3 mg of 1,4-cineole increased the time spent in the light box (TSLB) by 182% relative to controls [1]. This performance was noted to be 23% greater than the efficacy of the positive control, diazepam, and was more pronounced than the effects observed for 1,8-cineole, likely due to its enhanced vaporization and distinct receptor interaction[1].

Evidence DimensionIncrease in Time Spent in Light Box (TSLB)
Target Compound Data1,4-Cineole (4 × 10^-3 mg dose): +182% increase in TSLB vs control.
Comparator Or BaselineDiazepam (positive control): 1,4-cineole was 23% more effective than diazepam.
Quantified Difference1,4-cineole significantly outperforms standard anxiolytics and the 1,8-isomer in inhalation-driven behavioral models.
ConditionsMurine Light-Dark Box (LDB) behavioral assay following inhalation administration.

Developers of functional fragrances and aromatherapeutic products should prioritize 1,4-cineole for its highly potent, quantifiable anxiolytic effects via inhalation.

Agrochemical Synthesis (Cinmethylin Analogs)

Where this compound is the right choice for synthesizing pre-emergence herbicides targeting plant asparagine synthetase, as its specific 1,4-epoxy structure is strictly required for sub-micromolar enzyme inhibition[1].

Premium Flavor and Fragrance Compounding

Where this compound is the right choice for imparting nuanced 'cooling piney, hay, and blackcurrant' top notes in fine fragrances and beverages, avoiding the harsh medicinal eucalyptus profile of 1,8-cineole [2].

Fast-Evaporating Bio-Solvents and Diffusers

Where this compound is the right choice for ambient-temperature vaporization products, leveraging its lower boiling point (172–174 °C) compared to other monoterpene ethers for improved release kinetics [3].

Functional Aromatherapy and Neuro-active Inhalation Products

Where this compound is the right choice for formulating anxiolytic inhalation therapies, supported by its superior efficacy in increasing light-box time in behavioral models compared to standard 1,8-cineole[3].

Physical Description

Liquid

Color/Form

COLORLESS LIQ

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

65.00 °C. @ 16.00 mm Hg

Heavy Atom Count

11

Taste

MINTY LIME OIL TASTE

Density

0.8997 @ 20 °C
0.850-0.908

LogP

2.97 (LogP)
2.97

Odor

MINTY LIME OIL ODOR

Melting Point

1 °C

UNII

B55JTU839B

GHS Hazard Statements

Aggregated GHS information provided by 1783 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.93 [mmHg]

Pictograms

Flammable

Flammable

Other CAS

470-67-7

Metabolism Metabolites

1_4_cineole has known human metabolites that include 7-Oxabicyclo[2.2.1]heptan-2-ol, 1-methyl-4-(1-methylethyl)-.

Wikipedia

1,4-Cineole

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

PROBABLY BY FRACTIONAL DISTILLATION OF ESSENTIAL OILS, EG, PINE OIL

General Manufacturing Information

7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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